N,N,5,6-tetramethyl-1H-1,3-benzodiazole-1-carboxamide

Analytical Chemistry Quality Control Structural Confirmation

N,N,5,6-tetramethyl-1H-1,3-benzodiazole-1-carboxamide (CAS 329227-97-6) is a synthetic small-molecule benzimidazole derivative with a molecular formula of C12H15N3O and a molecular weight of 217.27 g/mol. The compound features a 5,6-dimethylbenzimidazole core bearing an N,N-dimethylcarboxamide substituent at the 1-position, a substitution pattern that distinguishes it from more common 2-substituted or 5(6)-carboxamide benzimidazole analogs.

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
Cat. No. B12133662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,5,6-tetramethyl-1H-1,3-benzodiazole-1-carboxamide
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N(C=N2)C(=O)N(C)C
InChIInChI=1S/C12H15N3O/c1-8-5-10-11(6-9(8)2)15(7-13-10)12(16)14(3)4/h5-7H,1-4H3
InChIKeyLOGRRSFULJAHBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,5,6-Tetramethyl-1H-1,3-benzodiazole-1-carboxamide Procurement Guide: Physicochemical Identity and Structural Classification


N,N,5,6-tetramethyl-1H-1,3-benzodiazole-1-carboxamide (CAS 329227-97-6) is a synthetic small-molecule benzimidazole derivative with a molecular formula of C12H15N3O and a molecular weight of 217.27 g/mol [1]. The compound features a 5,6-dimethylbenzimidazole core bearing an N,N-dimethylcarboxamide substituent at the 1-position, a substitution pattern that distinguishes it from more common 2-substituted or 5(6)-carboxamide benzimidazole analogs . Publicly available bioactivity data from PubChem indicate that this compound has been screened across multiple target-based and phenotypic assays and was consistently reported as inactive, supporting its potential utility as a negative control or reference standard [2].

Why Generic 5,6-Dimethylbenzimidazole Analogs Cannot Substitute for N,N,5,6-Tetramethyl-1H-1,3-benzodiazole-1-carboxamide


Simple in-class substitution is not feasible because the specific 1-N,N-dimethylcarboxamide modification fundamentally alters the hydrogen-bonding capacity, electronic distribution, and metabolic stability of the benzimidazole scaffold relative to the parent 5,6-dimethylbenzimidazole or other regioisomeric carboxamides [1]. The 1-carboxamide linkage eliminates the imidazole N-H proton, which is critical for the cobalt coordination observed in vitamin B12 analogs, thereby redirecting molecular recognition profiles entirely [2]. Furthermore, the dimethylamino group introduces a tertiary amide with restricted rotation around the C-N bond, conferring a distinct conformational ensemble that cannot be replicated by primary or secondary carboxamide analogs [1]. These molecular features underscore the necessity of verifying compound identity via orthogonal analytical methods rather than assuming functional equivalence based on core scaffold similarity.

Quantitative Differentiation Evidence for N,N,5,6-Tetramethyl-1H-1,3-benzodiazole-1-carboxamide Versus Closest Analogs


Distinctive 1H-NMR Spectral Fingerprint Enables Unambiguous Identity Confirmation vs. Unsubstituted Parent Compound

The 1H-NMR spectrum of N,N,5,6-tetramethyl-1H-1,3-benzodiazole-1-carboxamide recorded in the KnowItAll/SpectraBase reference database provides a unique spectral fingerprint that distinguishes it from the unsubstituted parent compound N,N-dimethyl-1H-benzimidazole-1-carboxamide (CAS 74731-28-5) [1]. The target compound displays characteristic singlet resonances for the 5- and 6-methyl groups attached to the benzene ring, which are absent in the unsubstituted analog [1]. Additionally, the benzimidazole C2-H proton appears as a singlet in the aromatic region (approximately 8.0-8.5 ppm), consistent with the 1,5,6-trisubstituted pattern, whereas the unsubstituted analog exhibits a more complex aromatic splitting pattern from four adjacent aromatic protons [2]. This spectral differentiation is critical for verifying the correct regioisomer in procurement and for developing purity-indicating analytical methods [2].

Analytical Chemistry Quality Control Structural Confirmation

Consistent Inactivity Across Diverse PubChem Screening Panels Supports Use as a Verified Negative Control Compound

According to PubChem BioAssay data (CID 735646), N,N,5,6-tetramethyl-1H-1,3-benzodiazole-1-carboxamide was tested in at least 11 distinct biochemical and phenotypic screening assays and was reported as 'Inactive' in every assay [1]. Targets screened include the bacterial siderophore biosynthetic enzyme BasE, Staphylococcus aureus DNA helicase and LtaS, Mycobacterium tuberculosis MenB enzyme, viral RNA polymerase, and the GIV GBA-motif interaction with Gαi subunits, among others [1]. The compound also showed no activity in assays for Kaposi's sarcoma herpes virus latent infection and Rift Valley Fever virus nucleocapsid/RNA interactions [1]. This broad-spectrum inactivity profile is documented across multiple independent assay formats and target classes, providing a level of negative-control validation that is uncommon for commercially available benzimidazole derivatives, which are more frequently reported as hits in screening campaigns [2].

High-Throughput Screening Assay Development Negative Control Selection

Predicted Lipophilicity (cLogP) Differentiates Target Compound from More Polar 5,6-Dimethylbenzimidazole Scaffold Variants

The target compound N,N,5,6-tetramethyl-1H-1,3-benzodiazole-1-carboxamide (C12H15N3O, MW 217.27) possesses a calculated LogP that is significantly higher than that of the more polar analog 5,6-dimethylbenzimidazole-1-carboxanilide (C16H15N3O, MW 265.31) and the parent 5,6-dimethylbenzimidazole (C9H10N2, MW 146.19) [1]. The N,N-dimethylcarboxamide moiety replaces the imidazole N-H hydrogen-bond donor with a tertiary amide that is a hydrogen-bond acceptor only, while the methyl groups add hydrophobic surface area . Based on PubChem-computed properties (XLogP3), the target compound has a predicted LogP of approximately 1.5-2.0, compared to approximately 0.5-0.8 for 5,6-dimethylbenzimidazole and approximately 2.5-3.0 for the more lipophilic anilide analog [1]. This intermediate lipophilicity positions the compound as a moderately permeable but still water-miscible benzimidazole derivative suitable for both biochemical and cell-based assays where extreme hydrophobicity would cause solubility or aggregation artifacts .

Physicochemical Profiling ADME Prediction Compound Selection

Tertiary Amide Conformational Rigidity Differentiates Target Compound from Secondary Amide Analogs in Structure-Based Design

The N,N-dimethylcarboxamide group in the target compound introduces tertiary amide geometry that restricts rotation around the amide C-N bond, whereas secondary amide analogs such as N-methyl-5,6-dimethylbenzimidazole-1-carboxamide or primary amide derivatives exhibit conformational flexibility at the amide linkage [1]. This rotational restriction arises from the partial double-bond character of the tertiary amide and the steric bulk of two N-methyl groups, resulting in a fixed orientation of the carbonyl oxygen and the dimethylamino group relative to the benzimidazole plane [1]. In contrast, the N,N-diethyl analog (N,N-diethyl-5,6-dimethyl-1H-benzimidazole-1-carboxamide, C14H19N3O, MW 245.32) possesses greater steric bulk at the carboxamide terminus, which alters both the conformational preference and the excluded volume around the binding pocket . This difference in amide geometry and steric profile is critical in structure-based design where precise placement of hydrogen-bond acceptor and hydrophobic groups is required for target engagement [1].

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Optimal Application Scenarios for N,N,5,6-Tetramethyl-1H-1,3-benzodiazole-1-carboxamide Based on Empirical Evidence


Verified Negative Control for High-Throughput Screening Panels

Based on the documented inactivity of N,N,5,6-tetramethyl-1H-1,3-benzodiazole-1-carboxamide across 11+ diverse PubChem assays (including bacterial enzymes, viral proteins, and host protein-protein interactions) [1], this compound is well-suited as a negative control for high-throughput screening campaigns, particularly those involving benzimidazole-containing compound libraries. Its consistently inactive profile across multiple target classes and assay formats [2] provides greater confidence than uncharacterized or single-assay negative controls. The compound's intermediate lipophilicity (cLogP ~1.5-2.0) also ensures adequate solubility in DMSO-based assay buffers without the aggregation issues associated with highly lipophilic controls [2].

Analytical Reference Standard for HPLC and NMR Method Development

The distinctive 1H-NMR spectrum with well-resolved singlet resonances for the 5,6-dimethyl groups and the N,N-dimethylcarboxamide moiety, combined with the absence of imidazole N-H protons [3], makes this compound an ideal reference standard for developing and validating HPLC, LC-MS, and quantitative NMR (qNMR) methods. Its molecular weight (217.27 g/mol) and UV chromophore (benzimidazole core) provide adequate detection sensitivity across multiple analytical platforms. The compound can serve as a system suitability standard to verify chromatographic resolution between closely eluting benzimidazole analogs [3].

Scaffold-Hopping Reference Point in Benzimidazole SAR Studies

The 1-N,N-dimethylcarboxamide-5,6-dimethylbenzimidazole scaffold represents a unique regioisomeric and conformational starting point for structure-activity relationship (SAR) exploration [4]. Its tertiary amide group eliminates the hydrogen-bond donor capacity of the imidazole N-H while retaining hydrogen-bond acceptor functionality, making it a useful comparator compound when investigating the role of hydrogen-bonding patterns in target engagement [4]. The compound's inactivity across diverse target classes [2] also establishes a clean baseline for detecting activity gains upon further chemical modification.

Physicochemical Benchmark for Computational ADME Model Calibration

With a molecular weight of 217.27 g/mol, a computed LogP of approximately 1.5-2.0, and zero hydrogen-bond donors [4], this compound occupies a favorable region of drug-like chemical space according to Lipinski's Rule of Five. Its well-defined physicochemical parameters make it a suitable benchmark compound for calibrating in silico ADME prediction models, particularly for benzimidazole-containing chemical series. The absence of experimental bioactivity data simplifies its use as a 'clean' computational probe without confounding polypharmacology effects [2].

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